
Calcium ascorbate
Overview
Description
Calcium ascorbate is a compound with the molecular formula Ca(C₆H₇O₆)₂. It is the calcium salt of ascorbic acid, commonly known as vitamin C. This compound is approximately 10% calcium by mass and is often used as a dietary supplement to provide both calcium and vitamin C. It is known for its antioxidant properties and is used in various food and pharmaceutical applications .
Mechanism of Action
Target of Action
Calcium ascorbate, a compound that is also known as “this compound (USP)” or “this compound dihydrate”, primarily targets the body’s antioxidant defense system and calcium-dependent processes in the body . As a form of vitamin C, it plays a crucial role in neutralizing reactive oxygen species (ROS) and free radicals, thereby protecting cellular elements from oxidative stress . As a source of calcium, it contributes to the maintenance of various physiological processes such as bone formation and neurotransmission .
Mode of Action
This compound interacts with its targets by donating electrons. As an antioxidant, it neutralizes ROS and free radicals, preventing oxidative damage to cellular components . As a source of calcium, it participates in various calcium-dependent processes. For instance, it can stimulate a G-protein coupled calcium receptor on the surface of parathyroid cells .
Biochemical Pathways
This compound affects several biochemical pathways. As an antioxidant, it is involved in the body’s defense against oxidative stress . It also plays a role in calcium-involved signaling pathways in the brain, affecting processes such as growth, development, myelin formation, synthesis of catecholamines, modulation of neurotransmission, and antioxidant protection .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Studies have shown that the absorption of this compound is significantly different among various calcium salts. The absolute bioavailability of this compound was found to be 2.6 times greater than that of calcium chloride . Furthermore, a novel surface-engineered liposomal formulation of this compound demonstrated a more than 7-fold enhancement in the oral bioavailability of ascorbate .
Result of Action
The action of this compound results in enhanced antioxidant defense and improved calcium-dependent processes. By neutralizing ROS and free radicals, it protects cellular components from oxidative damage . By providing calcium, it supports various physiological processes such as bone formation and neurotransmission .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the bioavailability of ascorbate can be enhanced by certain formulation techniques, such as the use of surface-engineered liposomal particles . Furthermore, the action of this compound can be affected by the presence of other substances in the body. For example, it has been reported that the serum concentration of certain drugs can be decreased when combined with this compound .
Biochemical Analysis
Biochemical Properties
Calcium Ascorbate serves as a cofactor for a large family of dioxygenases, which control transcription, formation of extracellular matrix, and epigenetic processes of histone and DNA demethylation . It is also a major antioxidant acting as a very effective scavenger of primary reactive oxygen species .
Cellular Effects
This compound has many biological activities that involve fundamental cellular functions such as gene expression, differentiation, and redox homeostasis . It influences cell function by controlling the redox potential and the level of reactive oxygen species .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It serves as an electron donor assisting the iron-containing proteins and the iron transfer between various aqueous compartments .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It is involved in crucial metabolic processes, and its local concentration can cause the reduction of reactive oxygen and facilitate activities of enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At high concentrations, it generates free radicals by reducing ferric ions .
Metabolic Pathways
This compound is involved in multiple metabolic pathways. Reduction of Fe (III) by this compound is important for cellular uptake of iron via DMT1 .
Transport and Distribution
This compound is transported and distributed within cells and tissues through active transport by well-characterized sodium vitamin C transporter (SVCT) membrane proteins .
Subcellular Localization
The subcellular localization of this compound is maintained by the balance of two opposing fluxes: fast active and slow passive transport . This helps to explain numerous experimental and clinical observations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium ascorbate can be synthesized by reacting ascorbic acid with calcium carbonate. The process involves dissolving ascorbic acid in warm water, followed by the addition of calcium carbonate. The reaction mixture is then balanced, and lime milk is added to adjust the pH to 4.5-7. The solution is vacuum filtered, concentrated, and crystallized by adding edible alcohol. The crystallized product is then separated, washed with alcohol, and dried .
Industrial Production Methods: In industrial settings, the preparation of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of reduced pressure concentration, natural crystallization, and ethanol crystallization techniques helps achieve a yield of 94-98.5% with a purity of more than 98.5% .
Chemical Reactions Analysis
Types of Reactions: Calcium ascorbate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: In the presence of oxidizing agents, this compound can be oxidized to dehydroascorbic acid.
Reduction: It can act as a reducing agent, converting ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).
Substitution: this compound can participate in substitution reactions where the ascorbate ion is replaced by other anions.
Major Products Formed:
Dehydroascorbic acid: Formed during oxidation reactions.
Ferrous ions: Produced when this compound acts as a reducing agent.
Scientific Research Applications
Calcium ascorbate has a wide range of applications in scientific research:
Chemistry:
- Used as a reducing agent in various chemical reactions.
- Acts as an antioxidant in chemical formulations.
Biology:
- Studied for its role in cellular homeostasis and redox balance.
- Investigated for its effects on enzyme activities and metabolic processes .
Medicine:
- Used in the treatment of vitamin C deficiency and related conditions.
- Explored for its potential in cancer therapy due to its ability to induce oxidative stress in cancer cells .
Industry:
- Employed as a preservative in food packaging to extend the shelf life of fresh-cut fruits.
- Used in the formulation of dietary supplements and fortified foods .
Comparison with Similar Compounds
Calcium ascorbate is unique among ascorbates due to its dual role in providing both calcium and vitamin C. Similar compounds include:
Sodium ascorbate: Provides sodium and vitamin C but lacks the calcium component.
Magnesium ascorbate: Supplies magnesium and vitamin C, offering different health benefits.
Zinc ascorbate: Combines zinc with vitamin C, often used for its immune-boosting properties.
Compared to these compounds, this compound is particularly beneficial for individuals needing both calcium and vitamin C supplementation. Its neutral pH makes it less acidic and gentler on the stomach compared to pure ascorbic acid .
Properties
CAS No. |
5743-28-2 |
|---|---|
Molecular Formula |
C6H10CaO7 |
Molecular Weight |
234.22 g/mol |
IUPAC Name |
calcium;(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-olate;dihydrate |
InChI |
InChI=1S/C6H8O6.Ca.H2O/c7-1-2(8)5-3(9)4(10)6(11)12-5;;/h2,5,7-10H,1H2;;1H2/t2-,5+;;/m0../s1 |
InChI Key |
LHWGPZNOMLGEIB-PQYRJTSOSA-N |
SMILES |
C(C(C1C(=C(C(=O)O1)[O-])O)O)O.C(C(C1C(=C(C(=O)O1)[O-])O)O)O.O.O.[Ca+2] |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O.O.[Ca] |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)O.O.[Ca] |
Color/Form |
White crystalline powder |
physical_description |
White to slightly pale greyish-yellow odourless crystalline powder |
solubility |
INSOL IN ETHER Freely sol in H2O; practically insol in methanol, ethanol |
Synonyms |
L-Ascorbic Acid Calcium Salt Hydrate; L-Ascorbic Acid Calcium Salt Dihydrate; Calcium L-Ascorbate Dihydrate; Calcium Ascorbate Dihydrate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the bioavailability of calcium ascorbate compare to that of ascorbic acid?
A1: Studies demonstrate that this compound exhibits superior oral bioavailability compared to ascorbic acid. Research in mice revealed that the absolute bioavailability of this compound was 2.6-fold greater than that of calcium chloride []. Another study using a rat model confirmed that the higher bioavailability of this compound stemmed from enhanced saturable intestinal absorption rather than passive absorption [].
Q2: What contributes to the increased absorption of this compound?
A2: Research suggests that the prolonged mean residence time (MRT ab) of this compound in the intestinal tract contributes to its increased absorbability [].
Q3: Does heating affect the bioavailability of this compound?
A3: Yes, a 5-minute heat treatment was shown to partially reduce the bioavailability of this compound in a rat model [].
Q4: Are there differences in how this compound and ascorbic acid are metabolized?
A4: While both forms deliver vitamin C, research primarily focuses on the bioavailability and absorption differences. Further research is needed to comprehensively compare their metabolic pathways.
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound dihydrate is C12H14CaO12 • 2H2O, and its molecular weight is 426.35 g/mol.
Q6: What is the pH of this compound solutions?
A6: this compound solutions are generally less acidic than ascorbic acid solutions. The pH of this compound solutions can vary depending on the concentration and other factors, but they are generally close to neutral [].
Q7: How does this compound influence gastric acidity compared to ascorbic acid?
A7: Research indicates that this compound can attenuate the gastric high acidity typically caused by ascorbic acid. In rat models, this compound increased gastric fluid pH while ascorbic acid increased total acid output []. This suggests its suitability for individuals with gastrointestinal disorders.
Q8: Can this compound be used as an antioxidant in food preservation?
A8: Yes, this compound exhibits antioxidant activity equivalent to ascorbic acid []. Studies show its effectiveness in reducing browning and preserving quality in various fruits and vegetables like pineapples [], pears [, ], and eggplants [].
Q9: Does this compound contribute to bone health?
A9: this compound provides both calcium and vitamin C, both crucial for bone health. While research directly attributing bone health benefits to this compound is limited, its components play vital roles in bone formation and maintenance []. A study using ovariectomized rats as a model for osteoporosis indicated that this compound might have a preventive effect on osteoporosis [].
Q10: What is the role of this compound in wound healing?
A10: Vitamin C is essential for collagen synthesis, a crucial component of wound healing. While research specifically on this compound's role in wound healing is limited, studies show that a this compound formulation supplemented with vitamin C metabolites enhanced collagen production and mineralization in vitro using cells derived from wound healing sites [].
Q11: What are some strategies for formulating stable this compound solutions?
A11: Stable liquid this compound compositions can be achieved by combining it with a pharmacologically acceptable liquid organic polyol solvent and an aldonic compound, maintaining a pH between 5 and 7 [].
Q12: How is this compound content determined in biologically active additives?
A12: Anodic voltammetry using a glassy-carbon indicator electrode is an effective method for sensitive and rapid determination of this compound in biologically active additives [].
Q13: Are there specific methods for analyzing the color of this compound solutions?
A13: Yes, spectrophotometry can be used to analyze the color of this compound solutions. To ensure accurate measurement, an acidic solution is added to adjust the pH to 4.8-5.4 before determining absorbance at 420 nm [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


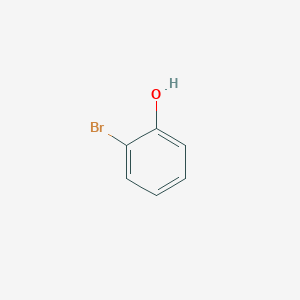
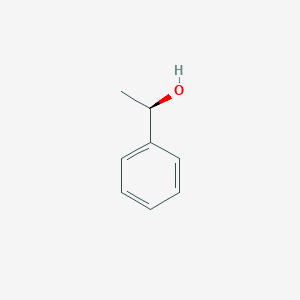
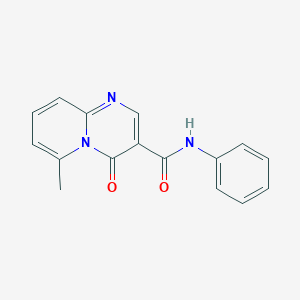
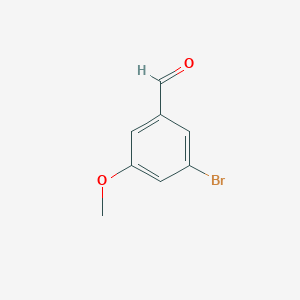
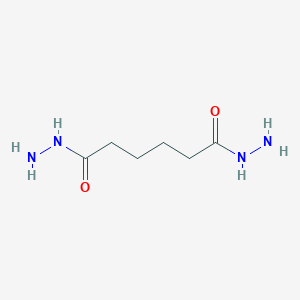
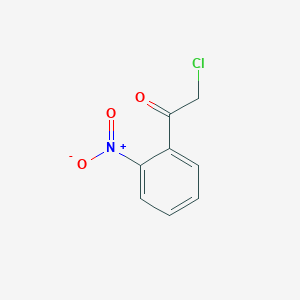
![2-Aminothiazolo[4,5-f]quinolin-5-ol](/img/structure/B46776.png)
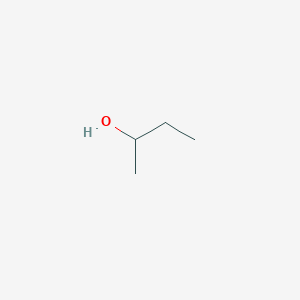


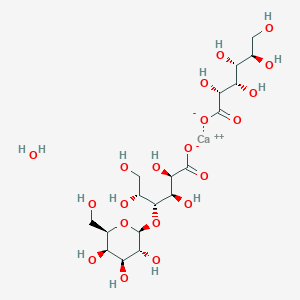
![Ethyl Imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B46784.png)
![7-Oxabicyclo[4.1.0]heptane, 4-ethynyl-1-methyl-, [1S-(1alpha,4beta,6alpha)]-(9CI)](/img/structure/B46787.png)

